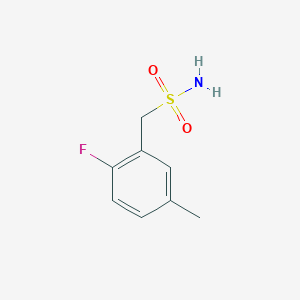

(2-Fluoro-5-methylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

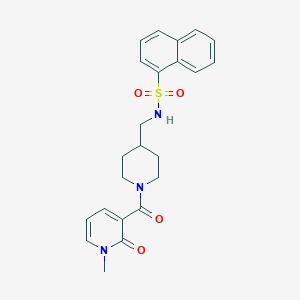

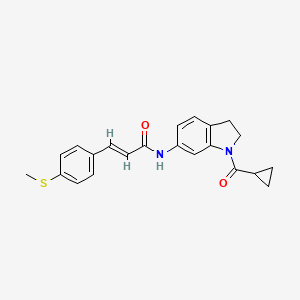

“(2-Fluoro-5-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.23 .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-methylphenyl)methanesulfonamide” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methanesulfonamide group . The exact 3D structure would require more advanced computational chemistry techniques to determine.Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis

- Iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been demonstrated to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity. This methodology provides a pathway to synthesize monofluoro-methylated ibuprofen efficiently (Liu et al., 2009).

- The enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones using chiral bifunctional organocatalysts has been reported. This process yields Michael adducts with high enantioselectivity, facilitating the synthesis of chiral monofluoromethylated compounds (Moon et al., 2009).

Nucleophilic Fluoroalkylation

- A nucleophilic fluoroalkylation methodology has been developed for the preparation of α-functionalized mono- and difluoro(phenylsulfonyl)methanes. This method allows for the efficient synthesis of α,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones (Ni et al., 2009).

Antibacterial Activity

- Methanesulfonicacid hydrazide derivatives and their metal complexes have been synthesized and evaluated for antibacterial activity against various gram-positive and gram-negative bacteria. The study highlights the potential of sulfonamide compounds in developing new antibacterial agents (Özdemir et al., 2009).

Synthesis of Fluorinated Compounds

- Palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes using fluorobis(phenylsulfonyl)methane as a pronucleophile has been explored. This methodology offers a route to synthesize previously unknown monofluoromethylated allenes, expanding the toolkit for creating fluorinated compounds (Ogasawara et al., 2009).

Fluorometric Analysis

- Methanesulfonanilides, such as soterenol and mesuprine, have been analyzed using the trihydroxyindole reaction, demonstrating the formation of fluorescent species. This process offers a fluorometric analysis method for these compounds, highlighting the versatility of sulfonamide derivatives in analytical chemistry (Kensler et al., 1976).

Safety and Hazards

Propiedades

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWVQHBPJCGFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-methylphenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)